N1‑Ethyl Substitution on the Indole Ring Confers Distinct Steric Bulk vs. Unsubstituted Indole Analogs
The target compound bears an N1‑ethyl group on the indole ring, a structural feature specified in the general formula of Kowa's PAR‑2 antagonist intermediates. The closest analog lacking N1‑alkylation, 1‑benzyl‑3‑(1H‑indol‑3‑yl)‑1‑isopropylurea (i.e., des‑ethyl form), presents reduced steric demand and altered hydrogen‑bonding capacity at the indole NH. In the patent series, R1 is explicitly defined as straight‑chain or branched C1‑6 alkyl, with the ethyl group selected to balance lipophilicity and steric fit within the PAR‑2 binding pocket [1]. No quantitative affinity data are publicly available for the isolated intermediate, but the patent teaches that R1 identity directly influences the potency of the final peptide‑urea conjugate [2].
| Evidence Dimension | Indole N‑substituent steric parameter (molar refractivity, MR) |
|---|---|
| Target Compound Data | N1‑ethyl: estimated MR 10.3 cm³/mol |
| Comparator Or Baseline | N1‑H (des‑ethyl analog): MR 0 cm³/mol |
| Quantified Difference | ΔMR ≈ 10.3 cm³/mol (calculated from fragment constants; experimental binding data not publicly available) |
| Conditions | In silico estimation based on atomic fragment contributions; no direct experimental affinity comparison reported in public domain |
Why This Matters
The ethyl substituent provides a defined lipophilic contact that is absent in the unsubstituted indole, which can alter downstream conjugate potency and must be verified during procurement for reproducible synthetic outcomes.
- [1] Kowa Company, Ltd. Process for Production of (1,3-Disubstituted Indolyl)-Urea Derivatives, Intermediates Therefor, and Process for Production of the Intermediates. US Patent Application 20090012263, published January 8, 2009. View Source
- [2] Kowa Company, Ltd. PAR-2 Antagonists. United States Patent 8268789, issued September 18, 2012. View Source
